molecular formula C9H9FO4S B13533798 2-Acetyl-5-methylphenylfluoranesulfonate

2-Acetyl-5-methylphenylfluoranesulfonate

Cat. No.: B13533798
M. Wt: 232.23 g/mol
InChI Key: CPAZTDFVWNACEP-UHFFFAOYSA-N
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Description

2-Acetyl-5-methylphenylfluoranesulfonate is an organic compound with a complex structure that includes both acetyl and methyl groups attached to a phenyl ring, which is further connected to a fluoranesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-5-methylphenylfluoranesulfonate typically involves multiple steps. One common method starts with the acetylation of 5-methylphenol using acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting 2-acetyl-5-methylphenol is then reacted with fluoranesulfonyl chloride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-methylphenylfluoranesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: The fluoranesulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Acetyl-5-methylphenylfluoranesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Acetyl-5-methylphenylfluoranesulfonate involves its interaction with specific molecular targets. The acetyl and fluoranesulfonate groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound useful in both research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-5-methylfuran: A similar compound with a furan ring instead of a phenyl ring.

    5-Methyl-2-acetylfuran: Another related compound with a different arrangement of functional groups.

Uniqueness

2-Acetyl-5-methylphenylfluoranesulfonate is unique due to the presence of both acetyl and fluoranesulfonate groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H9FO4S

Molecular Weight

232.23 g/mol

IUPAC Name

1-acetyl-2-fluorosulfonyloxy-4-methylbenzene

InChI

InChI=1S/C9H9FO4S/c1-6-3-4-8(7(2)11)9(5-6)14-15(10,12)13/h3-5H,1-2H3

InChI Key

CPAZTDFVWNACEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)OS(=O)(=O)F

Origin of Product

United States

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